molecular formula C10H9N7 B11737282 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine

2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B11737282
M. Wt: 227.23 g/mol
InChI Key: CLKPEAJMGWBYCY-UHFFFAOYSA-N
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Description

2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with two pyrazolyl groups at the 2 and 6 positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or similar compounds. For example, the condensation of hydrazinopyrimidines with acetylacetone yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidines . Another method involves the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane to produce 4-(1H-pyrazol-1-yl)pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazinopyrimidines, acetylacetone, and 1,1,3,3-tetramethoxypropane. Reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .

Major Products

The major products formed from these reactions are typically pyrazolyl-substituted pyrimidines, which can further react to form coordination complexes with metals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . The molecular targets and pathways involved depend on the specific metal and the nature of the coordination complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of both pyrazolyl groups and an amine group on the pyrimidine core.

Properties

Molecular Formula

C10H9N7

Molecular Weight

227.23 g/mol

IUPAC Name

2,6-di(pyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H9N7/c11-8-7-9(16-5-1-3-12-16)15-10(14-8)17-6-2-4-13-17/h1-7H,(H2,11,14,15)

InChI Key

CLKPEAJMGWBYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC(=C2)N)N3C=CC=N3

Origin of Product

United States

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